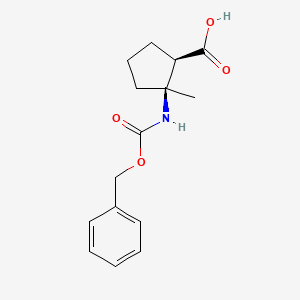

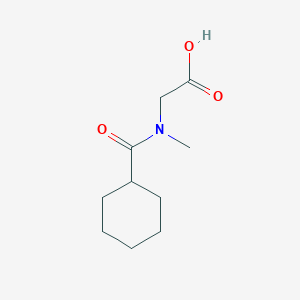

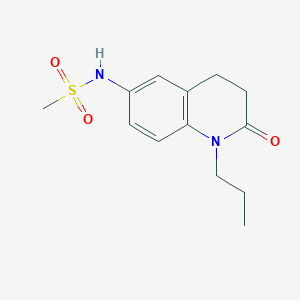

N-(cyclohexylcarbonyl)-N-methylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “N-(cyclohexylcarbonyl)-N-methylglycine” belong to a class of organic compounds known as amides. These are compounds where a nitrogen atom is bonded to a carbonyl group (C=O). In this case, the nitrogen is also bonded to a methyl group (CH3) and a cyclohexylcarbonyl group .

Molecular Structure Analysis

The molecular structure of such a compound would consist of a cyclohexane ring attached to a carbonyl group (forming a cyclohexanecarbonyl group), which is then attached to a nitrogen atom. This nitrogen atom is also attached to a methyl group and a hydrogen atom .Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amides have a planar geometry around the carbonyl group and are polar due to the carbonyl group. They can participate in hydrogen bonding due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación

N-(cyclohexylcarbonyl)-N-methylglycine is used in a variety of scientific research applications, including as a substrate for enzyme inhibition studies, as a ligand for protein-protein interactions, and as a precursor in peptide synthesis. This compound has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of proteins.

Mecanismo De Acción

Target of Action

For instance, N-Cyclohexyl-N’-Decylurea, a compound with a similar N-cyclohexylcarbonyl structure, has been reported to interact with Bifunctional epoxide hydrolase 2 .

Mode of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to couple amino acids during artificial peptide synthesis

Pharmacokinetics

Compounds with similar structures, such as n-cyclohexyl-n’-decylurea, have been reported to bind and transport ligands, including pharmaceuticals

Result of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to facilitate the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of any compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(cyclohexylcarbonyl)-N-methylglycine has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for extended periods of time without significant degradation. However, this compound also has several limitations. It is not water soluble, and thus must be dissolved in an organic solvent for use in experiments. In addition, this compound can be toxic and must be handled with care.

Direcciones Futuras

The potential future directions for N-(cyclohexylcarbonyl)-N-methylglycine are numerous. This compound could be used in the development of new drugs, as a substrate for enzyme inhibition studies, or as a ligand for protein-protein interactions. In addition, this compound could be used in the development of new peptides, or as a precursor in peptide synthesis. Finally, this compound could be used in the development of new enzymes, or as a substrate for the study of enzyme structure and function.

Métodos De Síntesis

N-(cyclohexylcarbonyl)-N-methylglycine can be synthesized from glycine by the following reaction:

Glycine + cyclohexylcarbonyl chloride → this compound + HCl

The reaction is conducted in a solvent such as dichloromethane, and can be catalyzed by a base such as pyridine or triethylamine. The product is then isolated and purified by column chromatography.

Safety and Hazards

Propiedades

IUPAC Name |

2-[cyclohexanecarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWLHCXGUWSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

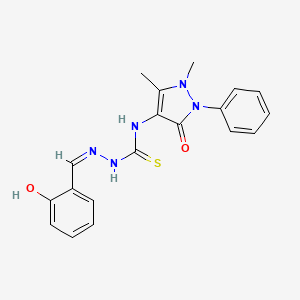

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)

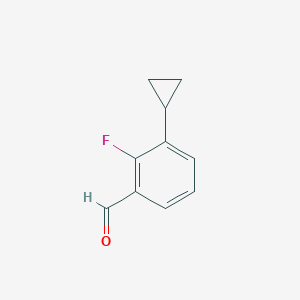

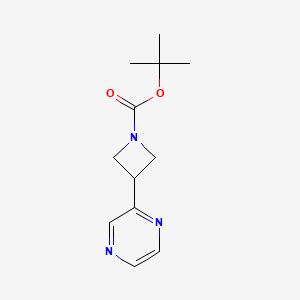

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

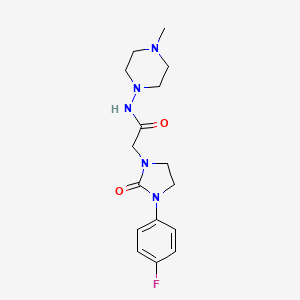

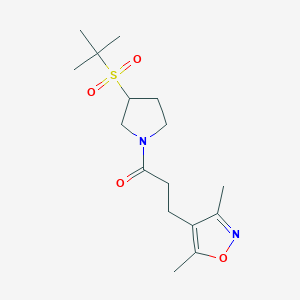

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)